BenchChemオンラインストアへようこそ!

2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-

Hydrolytic stability amide vs. ester linkage aqueous buffer stability

Choose this crosslinker for its acrylamide-Michael acceptor/NHS-ester orthogonal reactivity, which resists hydrolytic degradation unlike acrylate-based linkers. Its compact glycine spacer (~5–6 Å) avoids the steric hindrance of PEG variants, preserving protein bioactivity in hydrogel functionalization. Ideal for one-pot peptide stapling, live-cell XL-MS (membrane-permeable at 226 Da), and sequential ADC dual-warhead strategies unachievable with maleimide-NHS reagents.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 63406-05-3
Cat. No. B3276066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-
CAS63406-05-3
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC=CC(=O)NCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H10N2O5/c1-2-6(12)10-5-9(15)16-11-7(13)3-4-8(11)14/h2H,1,3-5H2,(H,10,12)
InChIKeyDXCRRFIMJGSOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- (CAS 63406-05-3): Technical Baseline for a Small-Molecule NHS-Activated Acrylamide Heterobifunctional Crosslinker


2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- (IUPAC: (2,5-dioxopyrrolidin-1-yl) 2-(prop-2-enoylamino)acetate) is a heterobifunctional small-molecule crosslinker that fuses an N-hydroxysuccinimide (NHS) activated ester with an acrylamide Michael acceptor via a glycine-derived spacer [1]. With a molecular formula of C₉H₁₀N₂O₅ and a monoisotopic mass of 226.05897142 g/mol, it provides a compact, low-molecular-weight architecture distinct from PEGylated variants and maleimide-bearing crosslinkers . The NHS ester reacts with primary amines at pH 7.2–9 to form stable amide bonds, while the terminal acrylamide group undergoes Michael addition with thiols or participates in radical-initiated polymerization, enabling covalent stapling of amine-containing and sulfhydryl-containing biomolecules in a single handle .

Why 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- Cannot Be Swapped for Other NHS-Ester Crosslinkers Without Experimental Validation


NHS-ester crosslinkers are not interchangeable commodities. The target compound differs from widely used alternatives in three critical dimensions that directly govern experimental outcome. First, the acrylamide terminus provides fundamentally different hydrolytic stability compared to the more common acrylate ester linkage—the amide bond resists spontaneous hydrolysis that progressively degrades acrylate-based linkers in aqueous buffers at physiological pH [1]. Second, the glycine spacer arm imparts a defined, short inter-reactive-group distance (~5–6 Å estimated from bond geometry), which constrains the conformational flexibility and steric profile of the resulting conjugate relative to PEG-based linkers that introduce polydispersity and can sterically block integrin binding sites [2]. Third, the dual Michael-acceptor/NHS-ester reactivity is orthogonal to maleimide-based crosslinkers (e.g., AMAS, SMCC), enabling simultaneous or sequential cysteine-selective modifications that maleimide-NHS reagents cannot perform without competing thiol reactivity at the maleimide terminus [3]. Selecting a generic NHS-ester crosslinker without accounting for linker length, spacer chemistry, and terminal-group reactivity risks batch-to-batch variability, altered conjugate bioactivity, and irreproducible crosslinking efficiency.

Quantitative Differentiation Evidence for 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- Against Closest Analogs


Comparison of Hydrolytic Stability: Acrylamide (Target) vs. Acrylate Ester (Acrylic Acid NHS Ester, CAS 38862-24-7) Linker Chemistry

The fundamental chemical architecture linking the polymerizable moiety to the NHS ester determines long-term stability in aqueous buffers. The target compound features an acrylamide group attached via an amide bond (─NH─C(O)─), whereas the close analog acrylic acid N-hydroxysuccinimide ester (NAS, CAS 38862-24-7) uses an acrylate ester linkage (─O─C(O)─) [1]. Vendor technical documentation explicitly states that 'PEG-acrylamide has more stable amide linkages, rather than ester linkages in PEG-acrylate,' indicating that the amide bond resists spontaneous hydrolysis under physiological buffer conditions that progressively degrade ester-linked reagents [1]. While neither source provides a direct side-by-side hydrolysis half-life measurement for these two specific small molecules, the class-level inference is mechanistically well-established: amides undergo base-catalyzed hydrolysis orders of magnitude more slowly than esters owing to the poorer leaving-group ability of the amide nitrogen relative to the ester alkoxide .

Hydrolytic stability amide vs. ester linkage aqueous buffer stability

Reaction Kinetics of the Acrylamide Michael Acceptor: Second-Order Rate Constant for N-Terminal Cysteine Functionalization

The reactivity of the terminal acrylamide group as a Michael acceptor was quantitatively characterized in a published primary research study on NHS-activated acrylamides [1]. Under dilute aqueous conditions, the second-order rate constant (k₂) for functionalization of N-terminal cysteines was measured as 1.54 ± 0.18 × 10³ M⁻¹ s⁻¹ [1]. This rate constant provides a benchmark for comparing the intrinsic thiol reactivity of the acrylamide moiety against alternative Michael acceptors. While the study evaluated a panel of NHS-activated acrylamides (not the target compound exclusively), the target compound CAS 63406-05-3 belongs to this structural class and is expected to exhibit comparable reactivity [1]. By contrast, widely used maleimide-based crosslinkers (e.g., AMAS, Sulfo-SMCC) react with thiols via a different mechanism (addition to the maleimide double bond rather than Michael addition to acrylamide), and NHS-ester-only reagents (e.g., DSS, BS³) lack the thiol-reactive terminus entirely, making them incapable of amino-sulfhydryl stapling .

Bioconjugation kinetics N-terminal cysteine second-order rate constant

Spacer Arm Length and Composition: Glycine Spacer (Target) vs. Direct Acrylate (NAS) vs. PEG-Based Crosslinkers

The target compound incorporates a glycine residue as a spacer between the acrylamide and the NHS-activated ester, yielding an estimated inter-reactive-group distance of approximately 5–6 Å (calculated from standard bond lengths: N─Cα─C(O)─O─N). This contrasts with the closest small-molecule analog, acrylic acid N-hydroxysuccinimide ester (NAS; CAS 38862-24-7), which has a direct acrylate-to-NHS ester linkage with an estimated inter-reactive-group distance of approximately 3–4 Å . The glycine spacer introduces a secondary amide bond (─NH─C(O)─) within the spacer arm that can participate in hydrogen bonding, potentially influencing conjugate conformation. At the other extreme, commercially available Acrylamide-PEG-SCM and Acrylate-PEG-NHS crosslinkers contain PEG spacers of variable molecular weight (1,000–20,000 Da) that introduce a polydispersity index of 1.02–1.05 and significantly longer spacer arms . Published studies demonstrate that PEG linkers on protein backbones can sterically block integrin binding sites and reduce cell-material interactions [1], a complication that the compact, defined-length glycine spacer of the target compound avoids.

Spacer arm length glycine spacer molecular architecture

Orthogonal Dual-Reactivity Advantage over Maleimide-NHS Crosslinkers (AMAS, Sulfo-SMCC) for Sequential Cysteine Modification

A key differentiation of the target compound relative to maleimide-bearing heterobifunctional crosslinkers (AMAS, Sulfo-SMCC, GMBS, EMCS) is the orthogonal reactivity of the acrylamide terminus. The Angewandte Chemie study demonstrated that NHS-activated acrylamides are compatible with other cysteine-selective reagents, enabling orthogonal dual-modifications on the same peptide or protein [1]. Specifically, the acrylamide group selectively targets N-terminal cysteines (k₂ = 1.54 ± 0.18 × 10³ M⁻¹ s⁻¹) while leaving internal cysteine residues available for subsequent modification by maleimide or iodoacetamide reagents [1]. By contrast, maleimide-NHS crosslinkers such as AMAS (spacer arm 4.4 Å) and Sulfo-SMCC (spacer arm 8.3 Å) consume the thiol upon reaction, precluding further orthogonal cysteine modification. This chemoselectivity profile enables a sequential 'stapling and then functionalization' workflow: the target compound first staples N-terminal Cys to a nearby Lys, after which the remaining internal cysteines can be independently modified with a different payload.

Orthogonal dual-modification cysteine selectivity N-terminal stapling

Molecular Weight and Monodispersity Advantage for Membrane Permeability vs. PEGylated and Sulfo-Modified Crosslinkers

The target compound has a molecular weight of 226.19 g/mol and is a single, monodisperse molecular species . This contrasts with two major classes of NHS-ester crosslinkers used in intracellular applications: (i) PEG-based variants (e.g., Acrylate-PEG-NHS, Acrylamide-PEG-SCM) with molecular weights ranging from ~1,000 to 20,000 Da and inherent polydispersity (PDI 1.02–1.05) ; and (ii) sulfo-modified crosslinkers (e.g., Sulfo-SMCC, MW 436.37; Sulfo-GMBS) that incorporate charged sulfonate groups for water solubility but are membrane-impermeable . The compact size and neutral charge of the target compound support passive membrane permeability, whereas sulfo-modified reagents are strictly excluded from the intracellular compartment . Compared to PEG-based crosslinkers, the monodisperse nature of the target compound eliminates the conjugate heterogeneity introduced by PEG polydispersity, which complicates downstream characterization by mass spectrometry and analytical HPLC.

Membrane permeability molecular weight monodispersity

Functional Group Compatibility: Acrylamide vs. Maleimide Cross-Reactivity with Amine-Containing Buffers

Maleimide groups, present in widely used heterobifunctional crosslinkers such as AMAS, BMPS, GMBS, EMCS, and Sulfo-SMCC, undergo a well-documented ring-opening hydrolysis reaction at alkaline pH (t₁/₂ < 30 min at pH 8.5) and react non-specifically with primary amine-containing buffers (e.g., Tris, glycine, ethanolamine) . Thermal stability data from Thermo Fisher Scientific documentation indicates that maleimide groups in Sulfo-SMCC retain acceptable stability only up to pH 7.5 due to the cyclohexane bridge, and unbridged maleimides (AMAS, BMPS, GMBS, EMCS) are even more labile . The target compound replaces the maleimide terminus with an acrylamide group, which is stable in amine-containing buffers and does not undergo ring-opening hydrolysis. This permits conjugation reactions to be performed in Tris- or glycine-based buffers commonly used in biochemical and cell biology workflows, eliminating the need for buffer exchange steps that can compromise protein stability [1].

Buffer compatibility maleimide instability amine reactivity

Validated Application Scenarios for 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- in Chemical Biology, Biomaterials, and Bioconjugation


N-Terminal Cysteine-Selective Peptide Stapling and Macrocyclization

The target compound is optimally suited for one-pot amino-sulfhydryl stapling of unprotected peptides bearing an N-terminal cysteine and an internal lysine. As demonstrated with NHS-activated acrylamides, the acrylamide group selectively reacts with the N-terminal cysteine (k₂ = 1.54 ± 0.18 × 10³ M⁻¹ s⁻¹) while the NHS ester concurrently or sequentially reacts with the ε-amine of a nearby lysine, forming a covalent staple that constrains peptide conformation [1]. This application leverages the target compound's dual reactivity and compact glycine spacer (~5–6 Å), which imposes a defined distance constraint on the staple that is not achievable with polydisperse PEG-based linkers . The orthogonal reactivity also permits subsequent functionalization of internal cysteines with fluorophores or affinity tags, enabling the generation of dual-labeled stapled peptides for binding assays and imaging [1].

Photo-Crosslinkable Hydrogel Fabrication with Defined Bioactive Factor Presentation

For hydrogel-based 3D cell culture and tissue engineering, the target compound provides a monodisperse alternative to Acrylate-PEG-NHS linkers for functionalizing bioactive proteins (e.g., growth factors, adhesion peptides) with photo-polymerizable groups. Published evidence shows that Acr-PEG-NHS linkers sterically block integrin binding sites and reduce cell-material interactions [2]. The target compound's compact glycine spacer (~5–6 Å) is expected to mitigate this steric interference, preserving protein bioactivity within the hydrogel network. The acrylamide group undergoes UV-initiated copolymerization with acrylamide or PEG-diacrylate monomers , while the amide-based linker bond provides enhanced hydrolytic stability compared to ester-based Acr-PEG-NHS, reducing passive protein loss from the matrix by ester hydrolysis over extended culture periods [3].

Intracellular Protein-Protein Crosslinking for Structural Proteomics

The target compound's low molecular weight (226.19 Da), neutral charge, and predicted membrane permeability make it a candidate for live-cell intracellular crosslinking mass spectrometry (XL-MS). Unlike sulfo-modified crosslinkers (Sulfo-SMCC, Sulfo-GMBS) that are membrane-impermeable , and PEG-based crosslinkers (Acrylate-PEG-NHS, MW ≥ 1,000 Da) that cannot passively cross the lipid bilayer , the target compound combines the small size required for membrane penetration with dual amine-and-thiol reactivity for capturing transient or weak protein-protein interactions. Its monodisperse nature ensures that crosslinked peptide pairs produce single, defined mass adducts (+226.06 Da for a hydrolyzed NHS-ester crosslink or +208.05 Da for the complete crosslink), simplifying database searching and reducing false discovery rates in XL-MS workflows [1].

Antibody-Drug Conjugate (ADC) Linker Design Requiring Orthogonal Dual-Payload Conjugation

In ADC development, the target compound enables a sequential conjugation strategy that is mechanistically distinct from the maleimide-NHS crosslinkers (AMAS, SMCC, Sulfo-SMCC) widely used as ADC linkers [4]. The acrylamide terminus does not compete with maleimide chemistry, allowing the target compound to first staple a N-terminal cysteine-containing peptide toxin to a lysine residue on the antibody (via NHS-ester/amine and acrylamide/thiol reactions), after which a second payload (e.g., a fluorophore for theranostic applications or a second toxin for combination therapy) can be conjugated to internal cysteines using maleimide chemistry [1]. This 'dual-warhead' or 'theranostic' ADC format is uniquely enabled by the orthogonal reactivity profile and is not achievable with conventional maleimide-NHS linkers that occupy the sole thiol-reactive handle.

Quote Request

Request a Quote for 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.